![molecular formula C20H24O3 B12526429 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- CAS No. 680201-70-1](/img/structure/B12526429.png)
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is an organic compound with a complex structure It is a derivative of pentanone, where the hydrogen atoms are substituted with phenylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- typically involves the reaction of pentanone with phenylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of hydrogen atoms with phenylmethoxy groups. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The phenylmethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1-pentanone: A structurally similar compound with different substituents.
1-Pentanone, 3-methyl-1-phenyl-: Another related compound with variations in the alkyl chain and phenyl group positions.
Uniqueness
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is unique due to the presence of two phenylmethoxy groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides it with unique applications in various fields.
特性
CAS番号 |
680201-70-1 |
|---|---|
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
1-phenylmethoxy-2-(phenylmethoxymethyl)pentan-3-one |
InChI |
InChI=1S/C20H24O3/c1-2-20(21)19(15-22-13-17-9-5-3-6-10-17)16-23-14-18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChIキー |
IDQVAISQCILMQU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)
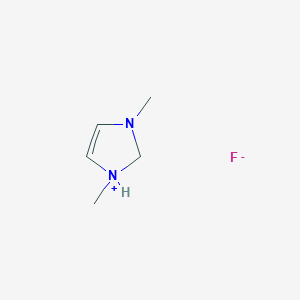
methanone](/img/structure/B12526373.png)
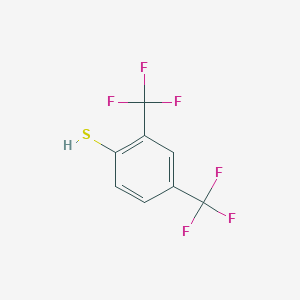
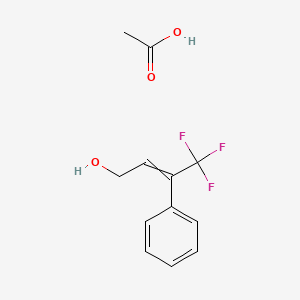
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
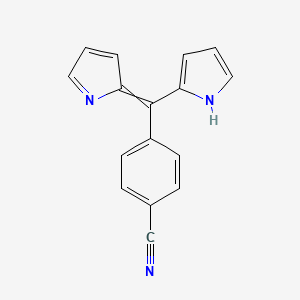
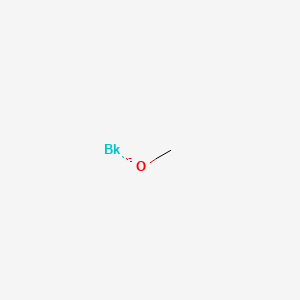
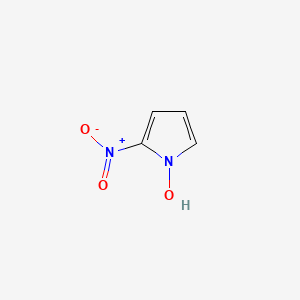
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)
![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
